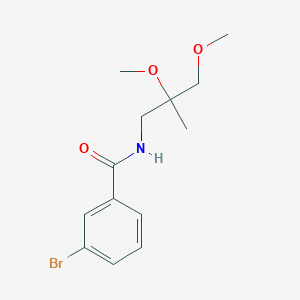

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide is a chemical compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of a bromine atom at the third position of the benzamide ring and a 2,3-dimethoxy-2-methylpropyl group attached to the nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide typically involves the reaction of 3-bromobenzoic acid with 2,3-dimethoxy-2-methylpropylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of azides or nitriles.

Oxidation: Formation of oxides or ketones.

Reduction: Formation of primary or secondary amines.

Hydrolysis: Formation of carboxylic acids and amines.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have indicated that compounds similar to 3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against multi-drug resistant strains of bacteria such as Salmonella Typhi.

| Compound | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 6.25 mg/mL | 17 mm |

| Control Compound A | 12.5 mg/mL | 15 mm |

| Control Compound B | 25 mg/mL | 14 mm |

These findings suggest that the compound could be further developed as a therapeutic agent against resistant bacterial infections .

Inhibitory Effects on Alkaline Phosphatase

The compound has also been studied for its inhibitory effects on alkaline phosphatase, an enzyme involved in various physiological processes. In vitro studies revealed that it has a high inhibitory potential, with an IC50 value indicating strong activity compared to other tested compounds .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods including Suzuki coupling reactions. The ability to modify its structure leads to the development of new derivatives with enhanced biological activities.

Case Study: Synthesis via Suzuki Coupling

A recent study detailed the synthesis of several derivatives using aryl boronic acids and palladium catalysts, achieving moderate to good yields (60-85%). This method allows for the creation of compounds that may possess improved pharmacological profiles .

Potential for Cardiovascular Applications

Benzamide compounds have been implicated as intermediates in the synthesis of cardiovascular drugs. The structural characteristics of this compound position it as a potential candidate for further exploration in cardiovascular therapeutic development .

Future Research Directions

Further research is needed to explore:

- The mechanism of action of this compound against specific bacterial strains.

- The synthesis of new derivatives with better efficacy and lower toxicity.

- Clinical trials to evaluate safety and effectiveness in human subjects.

Mecanismo De Acción

The mechanism of action of 3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparación Con Compuestos Similares

Similar Compounds

3-bromo-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of the 2,3-dimethoxy-2-methylpropyl group.

N-(3,4-dimethylphenyl) 2-bromobenzamide: Contains a 3,4-dimethylphenyl group instead of the 2,3-dimethoxy-2-methylpropyl group

Uniqueness

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide is unique due to the presence of the 2,3-dimethoxy-2-methylpropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .

Actividad Biológica

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Molecular Formula : C15H20BrN\O2

- Molecular Weight : Approximately 371.27 g/mol

- Appearance : Light yellow solid

- Melting Point : Ranges from 51°C to 53°C

- Solubility : Slightly soluble in solvents like acetone, dimethyl sulfoxide, and methanol.

Biological Activities

Research indicates that benzamide derivatives, including this compound, exhibit a variety of biological activities:

- Anticancer Activity :

- Enzyme Inhibition :

- Neuroprotective Effects :

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Bromination : Introduction of the bromine atom at the meta position of the benzene ring.

- Alkylation : The dimethoxy-2-methylpropyl group is introduced through alkylation reactions.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity and yield.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Bromo-N-(4-chloro-2-methoxyphenyl)benzamide | Structure | Contains a chloro substituent; different biological activity patterns |

| N-(4-Methylphenyl)-N-(2-bromoethyl)benzamide | Structure | Lacks methoxy groups; potentially different pharmacological effects |

| 4-Bromo-N-(4-methoxyphenyl)benzamide | Structure | Contains a methoxy group but lacks branched alkyl chains; different solubility and reactivity profiles |

The presence of both bromine and branched alkyl chains in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies

Several case studies highlight the efficacy of benzamide derivatives:

- A study demonstrated that modifications in the benzamide structure led to enhanced selectivity for specific cancer cell lines, indicating that structural variations can significantly impact biological outcomes .

- Another investigation into neuroprotective properties showed that certain derivatives could reduce inflammation markers in animal models of Alzheimer's disease, suggesting potential therapeutic applications .

Propiedades

IUPAC Name |

3-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(18-3,9-17-2)8-15-12(16)10-5-4-6-11(14)7-10/h4-7H,8-9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEPXBNMKMCIAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC=C1)Br)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.